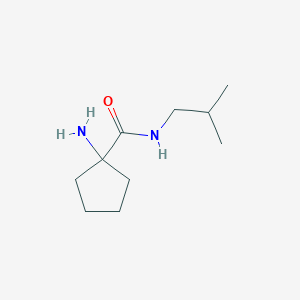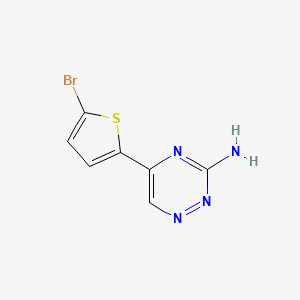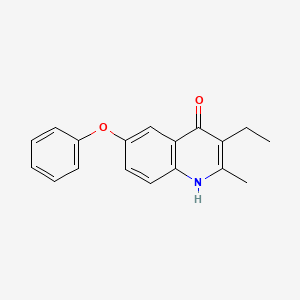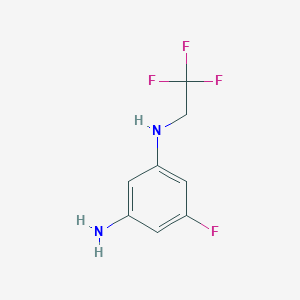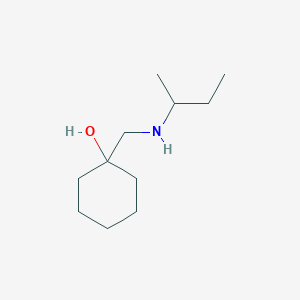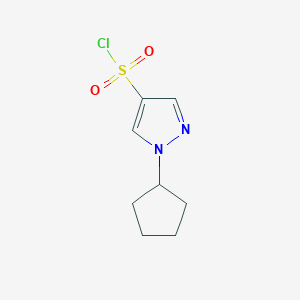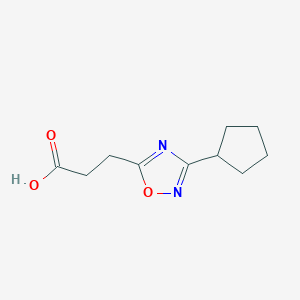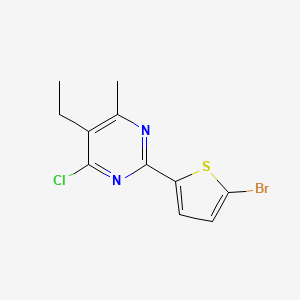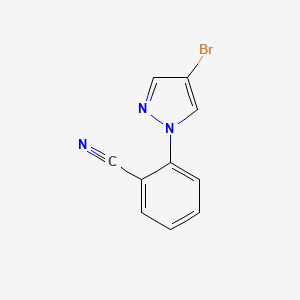
6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one
Vue d'ensemble
Description
6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one (6-ADTQ) is an organic compound with a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. 6-ADTQ is a derivative of the naturally-occurring quinoline alkaloid, quinine, and is a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are key components of the cell cycle, and their inhibition has been shown to have anti-cancer and anti-inflammatory effects. 6-ADTQ has also been used to study the mechanism of action of CDK inhibitors, as well as to explore the potential of CDK inhibitors as drugs.
Applications De Recherche Scientifique
Antimalarial Research
The development of 8-aminoquinoline derivatives has significantly impacted the treatment of latent malaria. These compounds, including tafenoquine, have shown promise in addressing endemic malaria due to their ability to target various stages of the parasite's life cycle. However, their application is limited by hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase deficiency, highlighting the need for safer alternatives (Baird, 2019).
Organic Synthesis and Photoredox Catalysis
Research into N-aryltetrahydroisoquinoline derivatives has demonstrated their potential in photoredox catalysis. These compounds can undergo conjugate addition to Michael acceptors under visible light, showcasing their relevance in the synthesis of immunosuppressive agents (Kohls et al., 2012).
Antimicrobial Agents
Synthesis strategies for 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles have been explored, revealing significant antibacterial and antifungal activities. The presence of specific substituents enhances their antimicrobial efficacy, indicating their potential in developing new antimicrobial drugs (Desai et al., 2021).
Intramolecular Charge-Transfer Dynamics
Studies on compounds like 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) have contributed to understanding intramolecular charge-transfer (ICT) dynamics. This research helps in the design of new materials with specific electronic properties, potentially impacting optoelectronic device development (Park et al., 2014).
Anticancer Research
Efforts to synthesize and evaluate novel tetrahydroisoquinoline derivatives as anticancer agents underscore the importance of the tetrahydroisoquinoline moiety in drug discovery. These compounds have shown cytotoxicity against various cancer cell lines, underscoring their potential as leads in anticancer drug development (Redda et al., 2010).
Propriétés
IUPAC Name |
6-amino-1-(2,2-difluoroethyl)-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-10(13)6-15-9-3-2-8(14)5-7(9)1-4-11(15)16/h2-3,5,10H,1,4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIDXOQCCJTAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



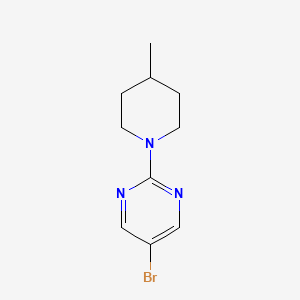
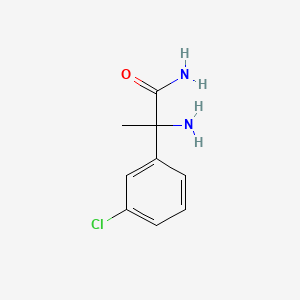
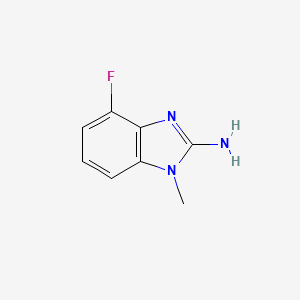
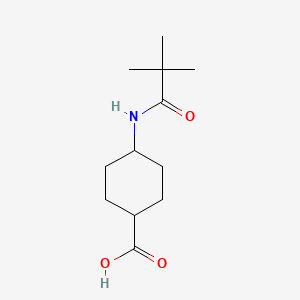
![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)
